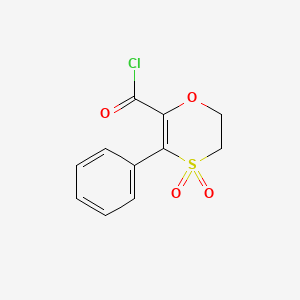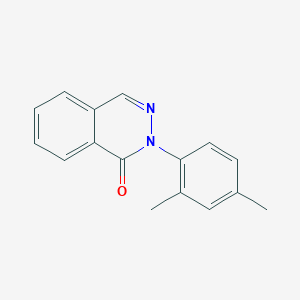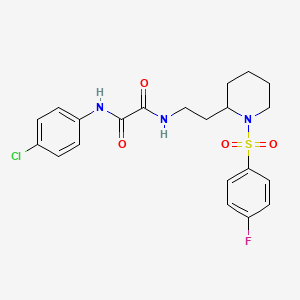![molecular formula C21H25ClFN3O3S2 B2356520 Chlorhydrate de N-(2-(diéthylamino)éthyl)-3-fluoro-N-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 1215620-38-4](/img/structure/B2356520.png)
Chlorhydrate de N-(2-(diéthylamino)éthyl)-3-fluoro-N-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClFN3O3S2 and its molecular weight is 486.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Ce composé a été étudié pour son potentiel anti-inflammatoire. Les chercheurs ont synthétisé une série de nouveaux dérivés basés sur l'échafaudage du benzothiazole. Plus précisément, ils ont préparé les N-(benzo[d]thiazol-2-yl)-2-[phényl(2-(pipéridin-1-yl)éthylamino]benzamides (8a–e) et les N-(benzo[d]thiazol-2-yl)-2-[phényl(2-morpholino)éthylamino]benzamides (9a–e) . Parmi ces dérivés, les composés 8b et 9b ont montré une activité anti-inflammatoire significative :
Des études de docking moléculaire ont soutenu les interactions ligand-récepteur, fournissant des informations sur leurs modes de liaison .
Activité antimicrobienne
Bien que des études spécifiques sur ce composé soient limitées, des dérivés apparentés de la benzamide ont montré des propriétés antimicrobiennes prometteuses. Par exemple, le complexe procaïnamide-tétraphénylborate a présenté une bonne activité contre les bactéries Gram-positives (Staphylococcus aureus et Bacillus subtilis) et les levures (y compris Candida albicans) .
Analyse chromatographique
Une méthode chromatographique liquide haute performance en phase inverse isocratique a été développée pour la détermination du 2-(diéthylamino)-N-(2,6-diméthylphényl)acétamide, qui présente des similitudes structurales avec notre composé .
Effets antitumoraux potentiels
Bien que non étudié directement pour l'activité antitumorale, les dérivés du benzothiazole ont démontré des effets cytotoxiques sur les lignées de cellules tumorales humaines. Une exploration plus approfondie pourrait révéler des propriétés antitumorales potentielles .
Mécanisme D'action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, contributing to its broad-spectrum biological activities.
Mode of Action
It’s known that similar compounds inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . Therefore, it’s plausible that this compound may also inhibit COX enzymes, thereby reducing the production of these inflammatory mediators.
Biochemical Pathways
It’s known that similar compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
It’s known that similar compounds have shown inhibitory activity against cox-1 . Therefore, it’s plausible that this compound may also inhibit COX-1, leading to a reduction in the production of inflammatory mediators.
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2.ClH/c1-4-24(5-2)11-12-25(20(26)15-7-6-8-16(22)13-15)21-23-18-10-9-17(30(3,27)28)14-19(18)29-21;/h6-10,13-14H,4-5,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRGYGQKFHZMGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)



![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2356442.png)


![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)
![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)
![[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2356451.png)
![1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2356455.png)
![4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2356456.png)
![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2356458.png)
![2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2356459.png)
